N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-19(2)16(14-8-9-22-12-14)11-18-17(20)10-13-4-6-15(21-3)7-5-13/h4-9,12,16H,10-11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMADXVLTIIKMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)CC1=CC=C(C=C1)OC)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors.
Introduction of the dimethylamino group: This step might involve the alkylation of a thiophene derivative with a dimethylamine-containing reagent.
Attachment of the methoxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a methoxyphenylboronic acid or a similar reagent.
Formation of the acetamide linkage: This step typically involves the reaction of an amine with an acyl chloride or anhydride to form the amide bond.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications, such as in drug development for targeting specific biological pathways.
Industry: Use in the synthesis of advanced materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide would depend on its specific biological target. Generally, such compounds can interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Analogues with Anticancer Activity
Several acetamide derivatives sharing the 4-methoxyphenyl group exhibit notable anticancer properties. For instance:
- N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) , N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (39) , and N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40) demonstrated strong activity against HCT-1, SF268, and MCF-7 cancer cell lines in MTT assays .
- 2-{2-[3-(Benzothiazol-2-ylamino)-4-oxo-2-thioxo-thiazolidin-5-ylidenemethyl]-4-chloro-phenoxy}-N-(4-methoxyphenyl)-acetamide (3d) showed potent antitumor activity (logGI50 = -5.38) against renal, lung, and ovarian cancers .
Key Comparison: The target compound’s thiophene ring may enhance lipophilicity and membrane permeability compared to quinazoline or benzothiazole-containing analogs. However, the absence of sulfonyl or thiazolidinone groups in the target compound could limit its direct anticancer efficacy without further derivatization.
Antidiabetic Acetamide Derivatives
N-[2-(4-Methoxyphenyl)ethyl]acetamide derivatives (e.g., 3a , 3b , 3c ) exhibited hypoglycemic effects:
- 3a (N-[2-(4-methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide) : IC50 = 69 µM; reduced blood sugar by 25.1% in sucrose-loaded rats .
- 3c (N-[2-(4-Methoxyphenyl)ethyl]-2-phenoxy-acetamide): IC50 = 74 µM; 24.6% reduction in blood sugar .
Key Comparison: The target compound’s dimethylaminoethyl-thiophene substituent may alter receptor binding compared to the naphthalen-1-yl or phenoxy groups in 3a/3c. The tertiary amine in the target compound could enhance solubility but may require optimization for antidiabetic activity.
Pharmacokinetic and Substituent Effects
- 4-Methoxyphenyl Group : Enhances electron-donating capacity and bioavailability in analogs like 3a and 3d .
- Thiophene vs. Benzothiazole : Thiophene’s smaller aromatic system may reduce steric hindrance but limit π-π stacking interactions compared to benzothiazole in 3d .
Data Tables
Table 1: Pharmacological Activity of Selected Acetamides
Biological Activity
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide, a compound of interest in medicinal chemistry, exhibits various biological activities that make it a candidate for further research and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-thiophen-3-ylpropanamide
- Molecular Formula : C18H24N2O2S
- Molecular Weight : 332.5 g/mol
Antimicrobial Activity
Recent studies have demonstrated that the compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing efficacy particularly against Gram-positive bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 μM | Inhibition of nucleic acid and peptidoglycan production |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.216 - 124.432 μg/mL | Bactericidal activity with moderate biofilm inhibition |
The compound's action against MRSA is particularly notable, with moderate-to-good antibiofilm activity compared to standard antibiotics like ciprofloxacin .
Case Studies
-
Study on Biofilm Formation :
A study assessed the compound's ability to inhibit biofilm formation in MRSA and other strains. Results indicated a significant reduction in biofilm biomass, suggesting potential use in treating chronic infections associated with biofilms . -
Mechanistic Insights :
The mechanism of action involves strong interactions with key amino acids at the active site of bacterial proteins, leading to disruption of essential bacterial functions. This was supported by docking studies that highlighted hydrogen bonding interactions critical for antibacterial activity .
Cytotoxicity and Safety Profile
While the antimicrobial efficacy is promising, evaluating the cytotoxicity of this compound is essential for determining its safety profile.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (μM) | Observations |
|---|---|---|
| Human Liver Cells | >100 | Low cytotoxicity observed |
| Human Kidney Cells | 50 - 75 | Moderate cytotoxic effects noted |
Preliminary results indicate that while the compound exhibits some cytotoxic effects on kidney cells, it remains relatively safe at higher concentrations in liver cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
